molecular formula C15H14O3 B1313161 3-(3-Phenoxyphenyl)propionic acid CAS No. 52888-70-7

3-(3-Phenoxyphenyl)propionic acid

Cat. No. B1313161
CAS RN: 52888-70-7
M. Wt: 242.27 g/mol
InChI Key: OSCICYOINVFAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .


Synthesis Analysis

The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .


Molecular Structure Analysis

The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .


Physical And Chemical Properties Analysis

3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .

Scientific Research Applications

Metabolite in Animal Studies

3-(3-Phenoxyphenyl)propionic acid: has been identified as a urinary metabolite of procyanidins in pigs. This discovery is significant for studies related to animal metabolism, particularly in understanding the metabolic pathways of polyphenolic compounds in livestock .

Intermediate for Synthetic Organic Products

This compound serves as an intermediate in the synthesis of a variety of organic products. Its role is crucial in the development of new synthetic methods and materials, which can lead to the creation of novel compounds with potential applications in pharmaceuticals and materials science .

Preparation of Methyl Esters

Researchers utilize 3-(3-Phenoxyphenyl)propionic acid in the preparation of its methyl ester derivatives. These esters are often studied for their potential biological activities and could be used in the development of new drugs or agrochemicals .

Pharmacological Research

Derivatives of 3-(3-Phenoxyphenyl)propionic acid have been synthesized and studied for their pharmacological activities. Some of these derivatives exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is relevant for treating metabolic disorders such as diabetes. They also show potential in activating glucokinase and inhibiting protein glycation, which are important targets in diabetes research .

Synthesis of Phthalocyanines

In the field of materials science, 3-(3-Phenoxyphenyl)propionic acid is used in the synthesis and characterization of phthalocyanines. These compounds are of interest due to their electronic properties and are used in applications such as photovoltaics, sensors, and non-linear optics .

Antiglycating Properties

The antiglycating properties of 3-(3-Phenoxyphenyl)propionic acid derivatives are being explored for their potential to prevent the formation of advanced glycation end-products (AGEs). AGEs are associated with aging and various chronic diseases, making this research significant for therapeutic interventions .

Activation of Metabolic Pathways

Compounds derived from 3-(3-Phenoxyphenyl)propionic acid are being investigated for their ability to activate metabolic pathways such as AMP-activated kinase (AMPK). AMPK activation is a key target for metabolic diseases and has implications for obesity and type 2 diabetes treatment strategies .

Development of Nonsteroidal Anti-Inflammatory Drugs

Due to its structural features, 3-(3-Phenoxyphenyl)propionic acid and its derivatives are being researched for their potential use in developing nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs are essential for managing pain and inflammation without the side effects associated with steroids .

Safety and Hazards

3-(3-Phenoxyphenyl)propionic acid is considered hazardous. It is classified as a flammable liquid, corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

3-(3-Phenoxyphenyl)propionic acid is a versatile chemical compound with immense potential for innovation and discovery. It is used in various fields ranging from drug synthesis to material science .

Mechanism of Action

Target of Action

3-(3-Phenoxyphenyl)propionic acid, also known as Fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthesis . Prostaglandins play a crucial role in inflammation, pain, and fever in the body. By inhibiting prostaglandin synthesis, Fenoprofen can alleviate these symptoms .

Mode of Action

Fenoprofen acts by inhibiting the enzyme needed for prostaglandin biosynthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Fenoprofen is the prostaglandin synthesis pathway . By inhibiting this pathway, Fenoprofen can reduce the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . Additionally, it has been suggested that 3-phenylpropionic acid may facilitate the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

It is known that the compound exhibitsperoxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of Fenoprofen’s action is the relief of mild to moderate pain , as well as the reduction of signs and symptoms of rheumatoid arthritis and osteoarthritis . Additionally, 3-phenylpropionic acid has been shown to promote myotube hypertrophy, or muscle growth, both in vivo and in vitro .

Action Environment

The action of 3-(3-Phenoxyphenyl)propionic acid can be influenced by various environmental factors. For instance, gut microbiota can produce 3-phenylpropionic acid from phenylalanine in the gut . This suggests that the gut environment and diet can impact the production and thus the action of this compound. Furthermore, the compound’s action on the intestinal epithelial barrier is facilitated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be influenced by various environmental factors .

properties

IUPAC Name

3-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCICYOINVFAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxyphenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenoxyphenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Phenoxyphenyl)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Phenoxyphenyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Phenoxyphenyl)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Phenoxyphenyl)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Phenoxyphenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.